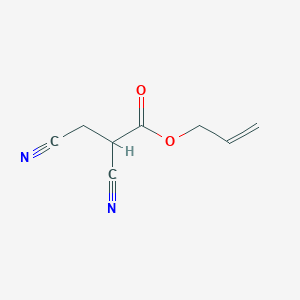

Prop-2-en-1-yl 2,3-dicyanopropanoate

Description

Conceptual Framework of Allylic and Dicyanoester Architectures

The chemical behavior of Prop-2-en-1-yl 2,3-dicyanopropanoate is dictated by the interplay of its allylic and dicyanoester components. The allylic system, characterized by a C=C double bond adjacent to a CH group, is known for its ability to stabilize adjacent carbocations, radicals, and anions through resonance delocalization. ucalgary.capressbooks.pub This delocalization of electron density across the three-carbon framework results in enhanced stability of reactive intermediates, thereby facilitating a wide range of chemical transformations. ucalgary.ca The reactivity of the allyl group is further influenced by both electronic and steric effects of substituents on the double bond. researchgate.net

The dicyanoester moiety, on the other hand, is characterized by the presence of two cyano (-C≡N) groups on adjacent carbon atoms. The strong electron-withdrawing nature of the cyano groups significantly influences the electronic properties of the molecule, rendering the adjacent carbons electrophilic. nih.gov This feature makes dicyano compounds valuable precursors in various nucleophilic addition and cycloaddition reactions. researchgate.net The nitrile group itself is a versatile functional group that can be transformed into amines, carboxylic acids, and amides, further expanding the synthetic utility of the dicyanoester architecture. chemistrysteps.com

The combination of these two functionalities in this compound suggests a rich and diverse reactivity profile, with potential for synergistic effects between the allylic and dicyanoester groups.

Historical Overview of Dicyano-Functionalized Compound Development

The history of cyano-functionalized compounds dates back to the late 18th and early 19th centuries. One of the first nitrile compounds to be synthesized was hydrogen cyanide, prepared by C. W. Scheele in 1782. turito.comchemeurope.com This was followed by the preparation of pure hydrogen cyanide by J. L. Gay-Lussac in 1811. turito.comchemeurope.com The first organic nitriles, benzonitrile (B105546) and benzoyl cyanide, were synthesized in 1832 by Friedrich Wöhler and Justus von Liebig. chemeurope.com However, it was Hermann Fehling's synthesis of benzonitrile in 1844, by heating ammonium (B1175870) benzoate, that provided a sufficient quantity of the compound for detailed chemical investigation and led to the coining of the term "nitrile". wikipedia.org

The development of synthetic methods for dicyano compounds has been an area of continuous research. Early methods often involved the reaction of alkyl halides with metal cyanides, a reaction known as the Kolbe nitrile synthesis. allen.in Another classical method is the Rosenmund-von Braun synthesis for the preparation of aryl nitriles. turito.com Over the years, a variety of synthetic routes have been developed, including the dehydration of amides and aldoximes, and the hydrocyanation of alkenes. wikipedia.org The synthesis of vicinal dinitriles, such as those in the 2,3-dicyanopropanoate structure, has been achieved through various strategies, including the addition of cyanide to α,β-unsaturated nitriles. The development of these synthetic methodologies has been crucial for making dicyano-functionalized compounds readily accessible for further investigation and application in organic synthesis.

Current Research Trends in Multifunctional Organic Esters

Multifunctional organic esters, which contain two or more distinct functional groups, are at the forefront of modern organic chemistry research. These compounds serve as versatile building blocks for the synthesis of complex molecules and are finding increasing applications in materials science, pharmaceuticals, and catalysis. h5mag.commedium.comechochemgroup.comhashnode.dev

Current research trends in this area are focused on the development of novel synthetic methods that allow for the efficient and selective introduction of multiple functionalities into a single molecule. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct synthesis of complex esters, offering a more atom-economical and environmentally friendly alternative to traditional methods. acs.org The development of new catalysts and reaction conditions that enable the selective functionalization of specific C-H bonds is a major area of investigation. eurekalert.org

Another significant trend is the design and synthesis of multifunctional esters with tailored properties for specific applications. For instance, esters containing both polymerizable groups and other functional moieties are being explored for the development of advanced polymers and materials with unique optical, electronic, or biological properties. nih.gov In the field of medicinal chemistry, multifunctional esters are being designed as prodrugs that can release two different therapeutic agents upon hydrolysis in the body. medium.com The exploration of biodegradable polymers derived from diols and dicarboxylic acids is also a significant area of research, with applications in biomedical fields such as drug delivery and tissue engineering. semanticscholar.orgmdpi.com

The continued development of synthetic methodologies and the exploration of novel applications for multifunctional organic esters are expected to have a significant impact on various scientific and technological fields in the coming years.

Data Tables

Table 1: Physicochemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 2,3-dicyanopropanoate | C₇H₈N₂O₂ | 152.15 | 132-136 @ 0.5 mmHg |

| Allyl Acetate | C₅H₈O₂ | 100.12 | 104 |

| Succinonitrile | C₄H₄N₂ | 80.09 | 265-267 |

Note: Data for this compound is not available as it is a novel compound. The data presented is for analogous compounds to provide a conceptual reference.

Table 2: Spectroscopic Data of a Representative Dicyanoalkanoate (Ethyl 2,3-dicyanopropanoate)

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ 4.3 (q, 2H), 3.95 (t, 1H), 3.0 (d, 2H), 1.35 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 164.5, 115.8, 114.2, 63.1, 35.4, 21.8, 14.0 |

| IR (neat) | ν 2985, 2255 (C≡N), 1745 (C=O), 1250, 1020 cm⁻¹ |

This data is provided as a reference for the expected spectroscopic features of a dicyanoester moiety.

Structure

3D Structure

Properties

CAS No. |

477776-31-1 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

prop-2-enyl 2,3-dicyanopropanoate |

InChI |

InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7(6-10)3-4-9/h2,7H,1,3,5H2 |

InChI Key |

MWMVLJVWEPBNAP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(CC#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 En 1 Yl 2,3 Dicyanopropanoate

Strategic Disconnection Approaches for Target Synthesis

The retrosynthetic analysis of Prop-2-en-1-yl 2,3-dicyanopropanoate suggests several logical bond fissions to identify plausible starting materials and synthetic routes. The primary disconnections involve the ester linkage, the dicyano moiety, and the allyl group.

Formation of the Ester Linkage

A principal disconnection lies at the ester bond, separating the molecule into a 2,3-dicyanopropanoic acid precursor and prop-2-en-1-ol (allyl alcohol). The forward reaction, an esterification, can be achieved through several established methods.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (2,3-dicyanopropanoic acid) with an excess of allyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. chemguide.co.uk

Alternatively, the ester can be formed by reacting an activated derivative of the carboxylic acid with allyl alcohol. For instance, converting 2,3-dicyanopropanoic acid to its acyl chloride and subsequently reacting it with allyl alcohol in the presence of a base provides a more reactive and often irreversible pathway to the desired ester. libretexts.org Similarly, the use of a dicyclohexylcarbodiimide (DCC) coupling agent can facilitate the esterification under milder conditions.

A third approach involves the reaction of an alkali metal salt of 2,3-dicyanopropanoic acid with an allyl halide, such as allyl bromide, in a nucleophilic substitution reaction.

Introduction of the Dicyano Moiety

The synthesis of the 2,3-dicyanopropanoate core is a critical step. A plausible route involves the reaction of a cyanoacetate (B8463686) with a source of formaldehyde (B43269) and a cyanide salt. google.com For the synthesis of the ethyl analogue, ethyl 2,3-dicyanopropionate, patents describe the reaction of ethyl cyanoacetate with paraformaldehyde and sodium cyanide. google.comgoogle.com This methodology can be adapted for the synthesis of the target molecule.

The reaction proceeds via an initial Knoevenagel condensation of the cyanoacetate with formaldehyde to form an acrylate (B77674) intermediate. This is followed by a Michael addition of cyanide to the α,β-unsaturated system, yielding the 2,3-dicyanopropanoate structure.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Reference |

| Ethyl Cyanoacetate | Paraformaldehyde | Sodium Cyanide | Dimethyl Sulfoxide (B87167) (DMSO) | Ethyl 2,3-dicyanopropanoate | google.com |

| Ethyl Cyanoacetate | Paraformaldehyde | Sodium Cyanide | Dichloromethane (B109758) | Ethyl 2,3-dicyanopropanoate | google.com |

| Cyanoacetate | Formaldehyde Source | Cyanide Salt | Not Specified | 2,3-dicyanopropionate | google.com |

Incorporation of the Prop-2-en-1-yl Unit

The allyl group can be introduced at different stages of the synthesis. As discussed in the ester formation section, the most direct method is the esterification of 2,3-dicyanopropanoic acid with allyl alcohol. google.com

Alternatively, a transesterification reaction could be employed. For instance, a readily available alkyl 2,3-dicyanopropanoate, such as the ethyl ester, could be reacted with allyl alcohol in the presence of a suitable catalyst to exchange the alkyl group for the allyl group.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

While direct transition metal-catalyzed coupling reactions for the synthesis of this compound are not prominently described in the literature, theoretical applications can be considered. For instance, a palladium-catalyzed allylic alkylation could potentially be employed. This would involve the reaction of a nucleophile, such as the anion of a 2,3-dicyanopropanoate precursor, with an allyl electrophile in the presence of a palladium catalyst. However, the direct application of this method for the synthesis of the target molecule remains to be explored.

Stereoselective Synthesis and Enantiomeric Enrichment

This compound possesses a chiral center at the C2 position of the propanoate backbone. Therefore, the synthesis can result in a racemic mixture of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of the compound is a significant challenge.

One potential approach involves the use of chiral auxiliaries. A chiral alcohol could be used to form an ester with 2,3-dicyanopropanoic acid, allowing for the separation of diastereomers. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.

Biocatalysis presents another avenue for stereoselective synthesis. Enzymes, such as lipases, could potentially be used for the kinetic resolution of a racemic mixture of this compound or its precursors. While specific examples for this molecule are not available, the use of enzymes for the stereoselective synthesis of related chiral esters is a well-established strategy. rochester.edu

Process Optimization and Scalability Considerations

For the large-scale synthesis of this compound, several factors need to be considered to ensure an efficient, safe, and cost-effective process. Based on the synthesis of the related ethyl 2,3-dicyanopropionate, key optimization parameters can be identified. google.comgoogle.com

Solvent Selection: The choice of solvent is crucial. For the dicyano moiety formation, solvents like dimethyl sulfoxide (DMSO) and dichloromethane have been used. google.comgoogle.com The ideal solvent should provide good solubility for the reactants, facilitate the reaction, and be easily recoverable.

Catalyst and Reagent Stoichiometry: Optimizing the amounts of catalysts and reagents is essential to maximize yield and minimize waste. For the Fischer esterification, the concentration of the acid catalyst and the ratio of alcohol to carboxylic acid will significantly impact the reaction rate and equilibrium position.

Reaction Conditions: Temperature, reaction time, and the method of water removal (in esterification) are critical parameters that need to be carefully controlled. For the cyanation step, temperature control is important to manage the exothermic nature of the reaction and prevent side reactions.

Work-up and Purification: The purification of the final product is a key consideration for scalability. Techniques such as distillation, crystallization, and chromatography need to be evaluated for their efficiency and applicability on an industrial scale. For instance, the crude ethyl 2,3-dicyanopropionate is often purified by reduced pressure rectification. google.com

Safety: The use of toxic reagents like cyanide salts necessitates strict safety protocols, especially on a large scale. The choice of less hazardous reagents and solvents is a key aspect of green chemistry and process safety.

| Parameter | Consideration | Example from Related Syntheses | Reference |

| Solvent | Solubility, Reactivity, Recoverability | Dichloromethane, Dimethyl Sulfoxide (DMSO) | google.comgoogle.com |

| Catalyst | Efficiency, Cost, Safety | Sulfuric Acid, Tosic Acid (for esterification) | masterorganicchemistry.com |

| Temperature | Reaction Rate, Selectivity | Cooling during cyanation, heating for esterification | chemguide.co.ukgoogle.com |

| Purification | Purity, Yield, Scalability | Reduced pressure rectification | google.com |

Advanced Mechanistic Insights into Reactions of Prop 2 En 1 Yl 2,3 Dicyanopropanoate

Electronic and Steric Influences on Reactivity of Dicyano Groups

The reactivity of the dicyano groups in prop-2-en-1-yl 2,3-dicyanopropanoate is dictated by the strong electron-withdrawing nature of the nitrile (cyano) function and the steric environment of the molecule. The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. byjus.com In this particular molecule, the presence of two cyano groups and an adjacent ester moiety significantly modulates this intrinsic reactivity.

The structure of malononitrile (B47326) (propanedinitrile) and its derivatives is notable for the acidity of the α-proton (the hydrogen on the carbon between the two nitrile groups), which has a pKa of about 11 in water. wikipedia.org This acidity facilitates reactions like the Knoevenagel condensation. wikipedia.org

Nucleophilic Reactivity Towards Nitrile Centers

The carbons of the two nitrile groups are primary sites for nucleophilic attack. The electron-withdrawing inductive effect of the adjacent ester group and the second nitrile group enhances the electrophilicity of both nitrile carbons, making them more susceptible to addition reactions compared to a simple alkanenitrile. researchgate.net Strong nucleophiles, such as Grignard reagents or hydride donors like lithium aluminum hydride, are expected to add across the C≡N triple bond. byjus.comlumenlearning.com

The reaction with a Grignard reagent, for example, would initially form an imine anion, which upon hydrolysis would yield a ketone. byjus.com Weaker nucleophiles may require acid catalysis to activate the nitrile group for attack. byjus.com Steric hindrance could lead to regioselectivity between the two nitrile centers. The C2-nitrile is adjacent to the bulky ester group, potentially favoring nucleophilic attack at the less hindered C3-nitrile carbon.

| Functional Group | Hybridization of Carbon | Polarization | Typical Electrophilicity | Influence of Adjacent Groups in this compound |

|---|---|---|---|---|

| Nitrile (Cyano) | sp | δ+C≡Nδ- | Moderate | Enhanced by mutual electron-withdrawal of the dicyano groups and the ester carbonyl. |

| Carbonyl (Ester) | sp² | δ+C=Oδ- | High | Increases the acidity of the α-proton and enhances the electrophilicity of the adjacent C2-nitrile. |

Cycloaddition Potential and Reactivity with Dienophiles

Cycloaddition reactions offer a powerful method for constructing cyclic systems. libretexts.org While nitriles are generally poor dienophiles in [4+2] Diels-Alder reactions, their participation is possible, particularly when they are activated by electron-withdrawing groups or when the reaction is intramolecular. libretexts.orgmdpi.com The dicyano groups in this compound could potentially react with highly reactive, electron-rich dienes under forcing conditions.

A more probable pathway for cycloaddition involves 1,3-dipolar cycloadditions. nih.govnih.gov Nitriles can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a tetrazole, while reaction with a nitrile oxide would produce an oxadiazole. The presence of two nitrile groups could allow for the formation of bis-heterocyclic structures, depending on the stoichiometry and reaction conditions.

Reactivity Profile of the Prop-2-en-1-yl Alkene

The prop-2-en-1-yl (allyl) group provides a second major site of reactivity within the molecule, characterized by the chemistry of its carbon-carbon double bond and the adjacent allylic C-H bonds.

Allylic Functionalization Pathways

The allyl group is amenable to a wide range of functionalization reactions. Transition metal-catalyzed allylic substitution is a cornerstone of modern synthesis, allowing for the introduction of various nucleophiles at the allylic position. rsc.org Catalysts based on palladium, iridium, or rhodium could activate the allyl ester, enabling stereospecific substitution reactions. nih.govacs.org

Furthermore, the double bond can undergo standard electrophilic additions. However, a key feature of allylic systems is the potential for reactions to occur at the allylic carbon (the carbon adjacent to the double bond) via radical or organometallic intermediates. For example, allylic C-H oxidation, catalyzed by palladium, can directly introduce new functional groups like acetates or other esters. nih.gov

Radical Reactivity and Polymerization Initiation

Allyl esters are well-known monomers for radical polymerization. acs.org The process involves the standard steps of initiation, propagation, and termination. An initiator, such as a peroxide, generates a radical that adds to the double bond of the allyl monomer, creating a new radical that propagates the chain. nih.gov

However, the polymerization of allyl monomers is often characterized by a phenomenon known as "degradative chain transfer." tandfonline.com In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the original chain and creates a new, resonance-stabilized allyl radical. This new radical is significantly less reactive and is less efficient at initiating a new polymer chain, often leading to the formation of oligomers with a low degree of polymerization. acs.orgcdnsciencepub.com The efficiency of polymerization can sometimes be improved by altering reaction conditions, such as by adding acids that protonate the monomer and reduce the rate of degradative chain transfer. tandfonline.com

| Step | Description | Key Feature for Allyl Systems |

|---|---|---|

| Initiation | A radical initiator (e.g., peroxide) decomposes to form primary radicals, which add to the monomer's double bond. | Standard radical addition to the C=C bond. |

| Propagation | The monomer radical successively adds to more monomer units, growing the polymer chain. | Competes with chain transfer. |

| Chain Transfer (Degradative) | A growing polymer radical abstracts an allylic hydrogen from a monomer molecule, terminating the chain and forming a stable, less reactive allyl radical. | This is a dominant process that limits the molecular weight of the resulting polymer. tandfonline.com |

| Termination | Two radical species combine or disproportionate to terminate the polymerization process. | Standard radical termination pathways. |

Kinetic and Thermodynamic Aspects of Transformations

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy pathway), while thermodynamic control favors the most stable product. libretexts.org Reaction conditions, particularly temperature and time, are critical in determining which pathway dominates. fiveable.memasterorganicchemistry.com

For this compound, this principle could apply to several potential reactions. For example, in the deprotonation of the C-H bond between the two nitrile groups, a strong, sterically hindered base at low temperature would likely favor the formation of the kinetic carbanion. In contrast, a smaller, less hindered base at a higher temperature might allow for equilibration to the most stable carbanion, the thermodynamic product. wikipedia.org

Similarly, in an electrophilic addition to the allyl group, the initial attack could lead to a carbocation intermediate. If this intermediate has resonance structures, subsequent nucleophilic attack could occur at different positions, leading to kinetic and thermodynamic products. For example, addition to a conjugated diene system often yields a 1,2-addition product under kinetic control (lower temperature) and a more stable 1,4-addition product under thermodynamic control (higher temperature). libretexts.orgmasterorganicchemistry.com While the allyl group itself is not a conjugated diene, similar principles would apply if a reaction intermediate (like a resonance-stabilized carbocation or radical) were formed. Short reaction times and low temperatures generally favor the kinetic product, whereas longer reaction times and higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. wikipedia.org

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long (allowing for equilibrium) |

| Energy Barrier | Favors pathway with the lowest activation energy (Ea). | Sufficient energy to overcome all pathways, including reversible ones. |

| Product Stability | Forms the less stable product faster. | Forms the most stable product. |

| Reversibility | Reaction is often irreversible or pseudo-irreversible under these conditions. | Reaction is reversible, allowing products to equilibrate. |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for Prop-2-en-1-yl 2,3-dicyanopropanoate is currently available in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Detailed MS/MS fragmentation data for this compound could not be found in the available resources.

X-ray Diffraction Studies for Single Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption data and analysis of electronic transitions for this compound are not available in the scientific literature.

Theoretical and Computational Chemistry Investigations of Prop 2 En 1 Yl 2,3 Dicyanopropanoate

Electronic Structure and Quantum Chemical Descriptors

Density Functional Theory (DFT) for Ground State Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.net The fundamental principle of DFT is that the ground-state energy of a molecule can be determined from its electron density. mdpi.com

A DFT investigation of Prop-2-en-1-yl 2,3-dicyanopropanoate would commence with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their coordinates until a minimum on the potential energy surface is located. The successful optimization to a true minimum is confirmed by a frequency calculation, where the absence of imaginary frequencies indicates a stable ground state. researchgate.net

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) is crucial in DFT calculations as it influences the accuracy of the results. researchgate.net The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The output of a DFT calculation provides not only the optimized geometry (bond lengths, bond angles, and dihedral angles) but also the total electronic energy of the molecule. This energy is a vital piece of information for comparing the stability of different isomers or conformers of this compound.

Illustrative Data from a Hypothetical DFT Calculation:

| Parameter | Hypothetical Value |

|---|---|

| Total Electronic Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Key Bond Lengths (e.g., C=O, C≡N) | [Values in Ångströms] |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity and electronic properties.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The visualization would reveal which parts of the molecule are electron-rich (where the HOMO is localized) and which are electron-poor (where the LUMO is localized). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, a nucleophilic attack is likely to occur at a site where the LUMO is concentrated, while an electrophilic attack would target a region of high HOMO density.

Illustrative FMO Data Table:

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Negative Value] |

| LUMO | [Negative or Positive Value] |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and biological activity. nih.gov The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the nitrogen atoms of the cyano groups, as these are highly electronegative atoms. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) might be found around the hydrogen atoms. By identifying the electron-rich and electron-poor regions, the MEP map provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Conceptual DFT Descriptors (Hardness, Softness, Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying key chemical concepts such as electronegativity, hardness, and softness, which are derived from the principles of Density Functional Theory. mdpi.com These descriptors offer a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com Softness is the reciprocal of hardness.

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons.

Electrophilicity Index (ω) : This global reactivity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

Nucleophilicity Index (N) : This descriptor quantifies the nucleophilic character of a molecule.

For this compound, the calculation of these conceptual DFT descriptors would provide a quantitative assessment of its reactivity profile, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Illustrative Conceptual DFT Descriptors Table:

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | [Value in eV] |

| Chemical Softness (S) | 1 / (2η) | [Value in eV-1] |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | [Value in eV] |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. This involves identifying and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For a reaction involving this compound, such as a cycloaddition or a nucleophilic substitution, reaction pathway modeling would involve locating the transition state structure. This is a more complex computational task than a simple geometry optimization, as it requires finding a saddle point on the potential energy surface. Once the transition state is located, its structure can be analyzed to understand the mechanism of the reaction. A frequency calculation on the transition state structure would show a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. A conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each point, generating a potential energy surface (PES).

A detailed conformational analysis of this compound would reveal the most stable three-dimensional shapes of the molecule and the energy barriers between them. This information is crucial for understanding its physical and chemical properties, as the reactivity and biological activity of a molecule can be highly dependent on its conformation. The results of the conformational analysis would be a set of low-energy conformers with their corresponding relative energies and Boltzmann populations at a given temperature.

Spectroscopic Property Prediction from First Principles

A comprehensive search of scientific literature and computational chemistry databases did not yield specific first-principles predictions of the spectroscopic properties for the compound this compound. While theoretical and computational chemistry is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, it appears that no such studies have been published for this particular molecule.

The prediction of spectroscopic properties from first principles, also known as ab initio quantum chemistry methods, involves solving the Schrödinger equation for a given molecule. These calculations can provide detailed insights into the electronic structure and molecular vibrations, which in turn determine the spectroscopic behavior of the compound.

Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for these predictions. For instance, DFT calculations can be used to optimize the molecular geometry and then compute the vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. The shielding tensors for each nucleus can also be calculated to predict the chemical shifts in NMR spectra. TD-DFT is utilized to calculate the electronic excitation energies and oscillator strengths, which are essential for simulating a UV-Vis spectrum.

Although no specific data tables or detailed research findings for this compound can be presented, the general approach for such a study would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation using a suitable level of theory and basis set.

Vibrational Frequency Calculations: The optimized geometry would then be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are often scaled to better match experimental data.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each atom would be computed to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Transition Calculations: TD-DFT calculations would be performed to determine the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

The absence of such published data for this compound indicates a gap in the current scientific literature. Future computational studies would be valuable to elucidate the spectroscopic characteristics of this compound and provide a theoretical benchmark for experimental investigations.

Unable to Generate Article on "this compound" Due to Lack of Available Research

Initial investigations to gather data for a detailed article on the polymer chemistry and macromolecular science applications of "this compound" have revealed a significant lack of available scientific literature on this specific compound.

The requested article was to be structured around a detailed outline focusing on the application of this compound in polymer chemistry. This included sections on its synthesis as a monomer, in-depth studies of its homopolymerization including kinetics and mechanism, and its behavior in copolymerization with other monomers.

Unfortunately, the absence of any discernible research on "this compound" within publicly accessible scientific databases and search engines makes it impossible to generate the thorough, informative, and scientifically accurate content as per the instructions. The foundational data required to populate the outlined sections and subsections does not appear to exist in the current body of scientific knowledge.

Therefore, the generation of the requested article cannot proceed. Further research on this specific chemical compound would be necessary before a comprehensive review of its applications in polymer chemistry could be written.

Polymer Chemistry and Macromolecular Science Applications of Prop 2 En 1 Yl 2,3 Dicyanopropanoate

Copolymerization with Diverse Co-monomers

Block and Graft Copolymer Architectures

The synthesis of well-defined block and graft copolymers offers a pathway to materials with tailored nanoscale morphologies and properties. The unique structure of Prop-2-en-1-yl 2,3-dicyanopropanoate presents both opportunities and challenges for its inclusion in these complex polymer architectures.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The formation of block copolymers typically relies on controlled polymerization techniques that allow for the sequential addition of different monomers. nih.gov The presence of the allyl group in this compound makes its direct participation in living polymerization methods challenging. Allyl monomers are known to be less reactive in radical polymerizations compared to vinyl monomers like styrene (B11656) or acrylates and are susceptible to chain transfer reactions, which can hinder the formation of high molecular weight polymers with low polydispersity. tandfonline.comtandfonline.comgantrade.com

However, this compound could be incorporated into block copolymer structures through several advanced strategies. One approach involves the synthesis of a prepolymer with reactive sites, followed by the grafting of polymer chains. For instance, a block copolymer could be synthesized using a well-behaved monomer, and then functionalized to introduce sites that can react with the dicyano groups of this compound.

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, represent a more feasible architecture for incorporating this compound. mdpi.com The "grafting-from" method, where polymerization of a second monomer is initiated from sites along the backbone of a pre-existing polymer, could be employed. researchgate.net A polymer backbone containing initiator moieties could be used to polymerize this compound, although the aforementioned challenges with allyl polymerization would need to be addressed. A more promising approach is the "grafting-to" method, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone.

A hypothetical pathway to a graft copolymer could involve the initial copolymerization of a common monomer, such as styrene, with a small amount of a functional comonomer that can be later modified to react with the dicyano groups of this compound. Alternatively, the allyl group of the monomer could be utilized in post-polymerization modification reactions, such as thiol-ene click chemistry, to attach polymer chains. nih.gov

Functional Polymeric Materials Derived from this compound

The dicyano functionality of this compound is a key feature that allows for the creation of functional polymeric materials. The nitrile groups are highly polar and can undergo a variety of chemical transformations, providing a versatile platform for tuning polymer properties and introducing new functionalities. researchgate.netepa.gov

Exploration of Polymer Architectures with Tunable Properties

The incorporation of this compound into polymer chains would impart a high degree of functionality. The presence of nitrile groups can significantly influence the physicochemical properties of the resulting polymer, such as its solubility, thermal stability, and dielectric constant. researchgate.net The polarity of the nitrile groups can lead to strong dipole-dipole interactions, affecting the polymer's morphology and mechanical properties.

The reactivity of the nitrile groups opens up a vast landscape for post-polymerization modification. researchgate.net For example, the nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or undergo cycloaddition reactions. These transformations allow for the tailoring of the polymer's properties for specific applications. A polymer containing pendant dicyano groups could be modified to create materials with enhanced hydrophilicity, ion-exchange capabilities, or the ability to chelate metal ions.

The table below illustrates hypothetical data for a series of copolymers of this compound (PDCPA) with a generic vinyl monomer, showcasing the potential for tunable properties based on the monomer feed ratio.

| Copolymer | PDCPA in Feed (mol%) | PDCPA in Polymer (mol%) | Glass Transition Temperature (Tg, °C) | Dielectric Constant (at 1 kHz) |

| P(VM-co-PDCPA)-1 | 5 | 4.8 | 105 | 3.5 |

| P(VM-co-PDCPA)-2 | 10 | 9.5 | 112 | 4.2 |

| P(VM-co-PDCPA)-3 | 20 | 18.7 | 125 | 5.8 |

| P(VM-co-PDCPA)-4 | 30 | 28.1 | 140 | 7.1 |

Note: The data in this table is illustrative and based on the expected trends for copolymers containing polar nitrile groups. VM represents a generic vinyl monomer.

Cross-linked Polymer Networks

This compound is a prime candidate for the formation of cross-linked polymer networks due to its multiple reactive sites. Cross-linking can be achieved through both the allyl group and the dicyano functionalities, offering multiple pathways to create robust and functional network structures. frontiersin.orgpolysciences.com

The allyl group can participate in cross-linking reactions through various mechanisms, including free-radical polymerization with multifunctional comonomers or via thiol-ene reactions with dithiol compounds. The latter is a particularly attractive method as it is a "click" reaction, known for its high efficiency and orthogonality. nih.gov

The dicyano groups also provide a versatile handle for cross-linking. For instance, reactions with diamines could lead to the formation of cross-linked structures. nih.govnih.gov Furthermore, the nitrile groups can undergo thermally induced cyclization reactions, particularly in the presence of certain catalysts or upon heating to elevated temperatures, leading to the formation of rigid, heterocyclic structures that can act as cross-links.

The ability to control the cross-linking density and the nature of the cross-links would allow for the fine-tuning of the mechanical and thermal properties of the resulting network. For example, a higher cross-linking density would be expected to lead to a more rigid material with a higher glass transition temperature and improved solvent resistance.

The following table presents hypothetical data for cross-linked networks prepared from this compound, illustrating the effect of the cross-linking agent on the material properties.

| Network ID | Cross-linking Agent | Cross-linker (mol%) | Swelling Ratio (in Toluene) | Young's Modulus (MPa) |

| N-PDCPA-1 | Dithiol | 5 | 3.2 | 50 |

| N-PDCPA-2 | Dithiol | 10 | 2.1 | 150 |

| N-PDCPA-3 | Diamine | 5 | 3.5 | 45 |

| N-PDCPA-4 | Diamine | 10 | 2.4 | 130 |

Note: This data is hypothetical and intended to illustrate the expected influence of cross-linking on polymer network properties.

Synthetic Exploration of Chemical Derivatives and Analogues

Structural Modifications at the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl moiety is a key pharmacophore in many biologically active compounds, and its modification can significantly influence the chemical and biological properties of the parent molecule.

Variations in Alkene Substituents and Isomerism

The introduction of substituents on the alkene portion of the prop-2-en-1-yl group can lead to a variety of structural isomers, each with potentially different reactivity and stereochemistry. For instance, the placement of a substituent at the C2 or C3 position of the allyl group can influence the regioselectivity of addition reactions.

The synthesis of such substituted analogues can be achieved through various methods, including the Tsuji-Trost reaction, which allows for the stereocontrolled formation of C-C bonds with allylic substrates. The regioselectivity of these reactions is often influenced by the nature of the substituent on the allyl group. For example, bulkier substituents at the C2 position can direct nucleophilic attack to the terminal carbon of the allyl moiety.

| Substituent Position | Potential Isomers | Anticipated Influence on Reactivity |

| C1' | (R)- and (S)-isomers if a substituent is present | May introduce chirality, influencing biological interactions. |

| C2' | No geometric isomerism | Can sterically hinder reactions at the double bond. |

| C3' | (E)- and (Z)-isomers | Can influence the overall shape of the molecule and its binding to biological targets. |

Saturated vs. Unsaturated Propenyl Analogues

A fundamental modification of the prop-2-en-1-yl group is its saturation to a propyl group, yielding propyl 2,3-dicyanopropanoate. This seemingly simple change from an unsaturated to a saturated linkage has profound implications for the molecule's reactivity. The double bond in the allyl group is a site of high electron density, making it susceptible to electrophilic attack. Furthermore, the allylic position is activated for nucleophilic substitution reactions due to the stability of the resulting allylic carbocation intermediate.

In contrast, the saturated propyl group is relatively inert. The absence of the double bond removes the potential for addition reactions and reduces the reactivity of the ester in nucleophilic substitution reactions. The enhanced reactivity of allylic compounds compared to their saturated counterparts is a well-established principle in organic chemistry. For instance, allyl chloride is known to be more reactive than n-propyl chloride in nucleophilic substitution reactions. doubtnut.comdoubtnut.com This is attributed to the resonance stabilization of the intermediate allylic carbocation. doubtnut.com

| Analogue | Key Structural Feature | Expected Reactivity |

| Prop-2-en-1-yl 2,3-dicyanopropanoate | C=C double bond | Susceptible to electrophilic addition; enhanced reactivity at the allylic position. |

| Propyl 2,3-dicyanopropanoate | All single bonds in the propyl chain | Relatively inert; lower reactivity in substitution reactions compared to the allyl analogue. |

Derivatization of the Dicyanopropanoate Framework

The dicyanopropanoate core of the molecule offers multiple sites for chemical modification, including the ester group and the two nitrile functionalities.

Ester Hydrolysis and Transesterification Products

The ester linkage in this compound can be readily cleaved through hydrolysis or transesterification. Acid- or base-catalyzed hydrolysis yields 2,3-dicyanopropanoic acid and allyl alcohol. This reaction is a standard transformation for esters and allows for the isolation of the core dicyanopropanoic acid moiety, which can then be used in further synthetic manipulations.

Transesterification, the reaction of the ester with a different alcohol in the presence of an acid or base catalyst, allows for the synthesis of a variety of other 2,3-dicyanopropanoate esters. This process is often reversible, and an excess of the new alcohol is typically used to drive the reaction to completion. mdpi.com This method provides a straightforward route to a library of dicyanopropanoate esters with diverse alcohol-derived side chains.

| Reaction | Reagents | Primary Products |

| Ester Hydrolysis | H₂O, H⁺ or OH⁻ | 2,3-Dicyanopropanoic acid, Prop-2-en-1-ol |

| Transesterification | R'OH, H⁺ or OH⁻ | This compound, R'OH |

Reactions at the Nitrile Groups leading to Heterocyclic Compounds

The two nitrile groups in the dicyanopropanoate framework are versatile functional groups that can participate in a variety of cyclization reactions to form heterocyclic compounds. The high reactivity of the nitrile groups, particularly in the presence of nucleophiles, makes them valuable precursors for the synthesis of nitrogen-containing heterocyles.

For example, dicyanopropanoates can react with hydrazines to form pyrazole (B372694) derivatives. The reaction typically proceeds through a nucleophilic attack of the hydrazine (B178648) on one of the nitrile groups, followed by an intramolecular cyclization and dehydration. Similarly, reaction with other binucleophiles can lead to the formation of a wide range of heterocyclic systems, such as pyridines and pyrimidines. The specific reaction conditions and the nature of the nucleophile determine the structure of the resulting heterocyclic product.

| Reactant | Resulting Heterocycle | General Reaction Type |

| Hydrazine | Pyrazole | Cyclocondensation |

| Amidines | Pyrimidine | Cyclocondensation |

| Hydroxylamine | Isoxazole | Cyclocondensation |

Synthesis of Related Functionalized Esters and Nitriles

The synthetic strategies used to prepare this compound can be adapted to synthesize a broader range of related functionalized esters and nitriles. The core reaction for the synthesis of the dicyanopropanoate framework often involves the condensation of an aldehyde or ketone with a cyanoacetate (B8463686) derivative. googleapis.com By varying the starting materials, a diverse array of substituted dicyanopropanoates can be prepared.

For instance, using substituted cyanoacetates or different aldehydes in the initial condensation step would lead to analogues with modifications at the dicyanopropanoate backbone. Furthermore, the nitrile groups themselves can be synthesized through various methods, including the Sandmeyer reaction or by the dehydration of amides, offering alternative routes to related dinitrile compounds. The development of efficient synthetic routes to these functionalized esters and nitriles is crucial for exploring their chemical and biological potential.

| Starting Material Variation | Resulting Analogue Type | Example Synthetic Strategy |

| Substituted Cyanoacetate | α-Substituted Dicyanopropanoate | Knoevenagel condensation with a substituted cyanoacetate. |

| Different Aldehyde/Ketone | β-Substituted Dicyanopropanoate | Condensation of cyanoacetate with a different aldehyde or ketone. |

| Alternative Nitrile Synthesis | Dinitrile compounds with varied linkers | Dehydration of a corresponding diamide. |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Chromatographic Separations

Chromatography is a cornerstone for the analysis of Prop-2-en-1-yl 2,3-dicyanopropanoate, enabling the separation of the target analyte from reactants, byproducts, and degradation products. The choice of technique is dictated by the analyte's volatility and the specific analytical goal.

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and quantifying volatile impurities, contingent on the compound's thermal stability and volatility. heraldopenaccess.us The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. researchgate.net A flame ionization detector (FID) is commonly employed for this purpose due to its high sensitivity towards organic compounds.

For a compound like this compound, a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable. This type of stationary phase provides good selectivity for compounds containing both polar (cyano) and less polar (allyl, ester) functional groups. The analysis involves injecting a small, diluted sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column. researchgate.net A programmed temperature gradient is typically used to ensure the efficient elution of both volatile impurities and the main compound.

Table 8.1: Representative GC Parameters for Purity Analysis

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of this compound, particularly for non-volatile impurities or when the compound has limited thermal stability. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. sielc.com

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution and reasonable analysis times. Detection is commonly performed using an ultraviolet (UV) detector, as the nitrile and ester functionalities may provide some UV absorbance at lower wavelengths.

Table 8.2: Illustrative HPLC Parameters for Quantification

| Parameter | Typical Setting |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Note: These parameters serve as a starting point and must be optimized based on the specific analytical requirements.

The structure of this compound contains a stereocenter at the second carbon of the propanoate backbone. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute in many pharmaceutical and agrochemical applications. heraldopenaccess.usheraldopenaccess.us

Both chiral GC and chiral HPLC can be employed for this purpose. gcms.czuma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. azom.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used in HPLC, while cyclodextrin-based CSPs are common in GC. gcms.cznih.gov Method development often involves screening various CSPs and mobile phases (for HPLC) or temperature programs (for GC) to find the optimal conditions for enantioseparation. chromatographyonline.com The determination of ee is calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering enhanced selectivity and sensitivity.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov This technique is invaluable for identifying unknown impurities and confirming the structure of this compound. As components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). whitman.edu

The fragmentation pattern of this compound would be expected to show characteristic losses. Key fragmentation pathways for esters often involve cleavage of the C-O bond and rearrangements. libretexts.org For this specific molecule, likely fragments would include the loss of the allyl group ([M-41]⁺), the propoxycarbonyl group, or cleavages adjacent to the cyano groups. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared to spectral libraries or used for structural elucidation. unlp.edu.ar

Table 8.3: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular Ion |

| 123 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 95 | [M - O-allyl]⁺ | Loss of the allyloxy radical |

| 68 | [CH₂(CN)CH(CN)]⁺ | Cleavage of the ester bond |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: These are predicted fragments; actual fragmentation would be confirmed experimentally.

For analyzing this compound in complex matrices, such as biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.net This technique couples HPLC with a mass spectrometer that can perform multiple stages of mass analysis.

Typically, a triple quadrupole mass spectrometer is used. The first quadrupole selects the protonated molecule or an adduct of the target analyte (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole selects one or more specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels. For this compound, developing an LC-MS/MS method would involve optimizing the ionization conditions (e.g., electrospray ionization, ESI) and identifying the most stable and abundant precursor-to-product ion transitions.

Method Validation and Quality Assurance in Chemical Analysis

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. researchgate.net This process involves a series of experiments designed to verify that a method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. researchgate.net For "this compound," robust method validation is essential to ensure the quality and reliability of data in research, development, and quality control settings. The key parameters evaluated during method validation include accuracy, precision, linearity, detection and quantification limits, robustness, and specificity. researchgate.netfiveable.me

Accuracy, Precision, and Linearity Assessment

Accuracy refers to the closeness of a measured value to the true or accepted reference value. nih.govscioninstruments.com It is often assessed by analyzing a sample with a known concentration of "this compound" and comparing the measured value to the known concentration. fiveable.me Recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and then analyzed, are a common way to determine accuracy. nih.gov The results are typically expressed as a percentage recovery.

Precision is the degree of agreement among a series of individual measurements of the same homogeneous sample under the prescribed conditions. nih.govscioninstruments.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net This is typically determined by analyzing a series of standards of "this compound" at different concentrations and plotting the instrument response against the concentration. The linearity is often evaluated by the correlation coefficient (r²) of the calibration curve.

Below is an interactive data table summarizing hypothetical validation results for a high-performance liquid chromatography (HPLC) method for the quantification of "this compound."

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.net These limits are crucial for analyzing trace amounts of "this compound." Common methods for determining LOD and LOQ are based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. nih.gov

The following interactive data table presents hypothetical LOD and LOQ values for the analysis of "this compound" by a specific analytical method.

Robustness and Specificity Studies

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method for "this compound," robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate.

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For "this compound," specificity would be demonstrated by showing that there is no interference from starting materials, by-products, or other related compounds at the retention time of the analyte.

The interactive table below illustrates the results of a hypothetical robustness study.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling and offline analysis. mt.comspectroscopyonline.com For reactions involving "this compound," such as its synthesis or polymerization, in-situ monitoring can be particularly advantageous.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose, as it can track changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational bands. shimadzu.comspectroscopyonline.com For instance, in a reaction involving the formation of "this compound," one could monitor the disappearance of reactant peaks and the appearance of product peaks.

Consider a hypothetical synthesis of "this compound" from allyl alcohol and a dicyanopropionyl halide. In-situ FTIR could be used to monitor the reaction progress by observing the following spectral changes:

Disappearance of the O-H stretching band of allyl alcohol (around 3300 cm⁻¹).

Appearance of the C=O stretching band of the ester group in "this compound" (around 1740 cm⁻¹).

Changes in the C≡N stretching band region (around 2250 cm⁻¹).

The data collected can be used to plot the concentration of reactants and products over time, allowing for the determination of reaction kinetics.

The following interactive data table summarizes key infrared absorption bands that could be monitored during a hypothetical reaction involving "this compound."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Prop-2-en-1-yl 2,3-dicyanopropanoate, and how can reaction conditions be optimized?

- Methodology :

- Esterification : React 2,3-dicyanopropanoic acid with allyl alcohol (prop-2-en-1-ol) in the presence of a coupling agent (e.g., DCC/DMAP) or acid catalysis (e.g., H₂SO₄). Monitor progress via TLC using a 9:1 hexane:ethyl acetate solvent system .

- Base-mediated synthesis : Use K₂CO₃ in DMF to deprotonate the acid, followed by nucleophilic substitution with allyl bromide. Stir at room temperature for 2–8 hours, then purify via column chromatography .

- Optimization : Adjust solvent polarity (e.g., ethanol or acetonitrile) and temperature (5–30°C) to enhance yield. Characterize intermediates by FT-IR (C≡N stretch ~2200 cm⁻¹) and confirm final product purity via HPLC .

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times with reference standards (e.g., related propanoic acid derivatives) .

- Spectroscopy : Confirm structure via ¹H NMR (allyl protons at δ 4.5–5.5 ppm, dicyano groups as singlet absence in proton spectrum) and ¹³C NMR (carbonyl at ~170 ppm, nitrile carbons at ~115 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peak (expected m/z = 179.1 for C₈H₇N₂O₂⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritants (H335 hazard) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

- Toxicity screening : Conduct acute toxicity assays (e.g., LD50 in rodent models) to establish exposure limits .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethyl acetate. Collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure with SHELXT (space group determination) and refine with SHELXL (anisotropic displacement parameters) .

- Validation : Check for twinning using R1/Rint values. Compare bond lengths (C≡N: ~1.15 Å, C=O: ~1.21 Å) and angles with DFT-optimized models .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). Analyze electrophilicity index (ω) to predict sites for nucleophilic attack (e.g., α,β-unsaturated ester moiety) .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways using GROMACS. Validate with experimental kinetic data .

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Batch comparison : Perform PCA (principal component analysis) on FT-IR and NMR spectra to identify outlier batches. Investigate solvent residue (e.g., DMF in ¹H NMR δ 2.7–2.9 ppm) or unreacted starting materials .

- Isotopic labeling : Synthesize ¹³C-labeled allyl groups to track ester linkage stability under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.